![molecular formula C21H29N3O2 B5519988 1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5519988.png)
1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine derivatives typically involves multi-step chemical reactions, starting from basic chemical building blocks to achieve the desired complex structure. For instance, Kumar et al. (2004) described the synthesis of a piperidine derivative through a five-step process with an overall yield of 30%, highlighting the intricacies involved in synthesizing such compounds (Kumar et al., 2004). Similarly, Rajkumar et al. (2014) achieved the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclocondensation, showcasing the diversity in synthetic approaches for piperidine derivatives (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including 1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine, is often characterized using techniques like X-ray diffraction, NMR, and mass spectrometry. Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on novel piperazine derivatives, providing insight into the molecular conformation and intermolecular interactions important for understanding the structural characteristics of such compounds (Kumara et al., 2017).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, which are crucial for their functionalization and application in different areas. The reactivity often involves nucleophilic substitution, cyclocondensation, and other reactions that modify the piperidine core or its substituents. For example, the synthesis and reactivity of piperidine-based compounds synthesized by Feng (2011) highlight the versatility of these compounds in chemical transformations (Wu Feng, 2011).
Applications De Recherche Scientifique
Synthesis and Labeling Techniques
Research has focused on the synthesis of related compounds, which could have implications for the development of new pharmaceuticals or research tools. For example, the synthesis of carbon-14 labeled antihypertensives showcases techniques that could be applied to similar compounds for tracing their distribution and metabolism in biological systems (Hays, 1987).
Impurity Identification in Pharmaceuticals
Studies on the identification of impurities in drugs, like Repaglinide, highlight the importance of characterizing and understanding all components in pharmaceuticals, including potential impurities that might bear structural similarities to the target compound (Kancherla et al., 2018).
Ligand Design for Diagnostic Imaging
Research into mixed ligand fac-tricarbonyl complexes for diagnostic imaging applications suggests a pathway for developing new imaging agents that could include similar piperidine-based structures (Mundwiler et al., 2004).
Antimicrobial Activity
The exploration of thiazoles and their derivatives for antimicrobial activities indicates a broader interest in heterocyclic compounds, like the target compound, for potential antimicrobial uses (Wardkhan et al., 2008).
Neuroleptic Activity
Investigations into compounds with potent neuroleptic activity could suggest a research avenue for the target compound, given its structural features that may interact with neural receptors (Sato et al., 1978).
Mécanisme D'action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Propriétés
IUPAC Name |
4-(4-ethoxy-3-methylphenyl)-1-[3-(1H-imidazol-2-yl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-3-26-19-10-9-17(14-16(19)2)6-4-8-20(25)24-13-5-7-18(15-24)21-22-11-12-23-21/h9-12,14,18H,3-8,13,15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVDVAXJLJFYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCCC(=O)N2CCCC(C2)C3=NC=CN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

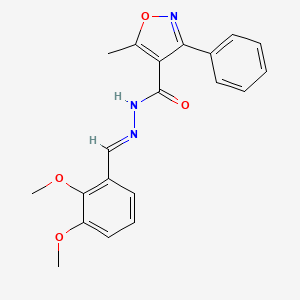
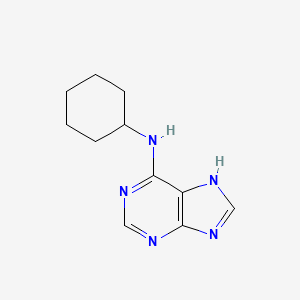
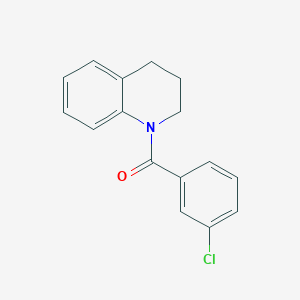
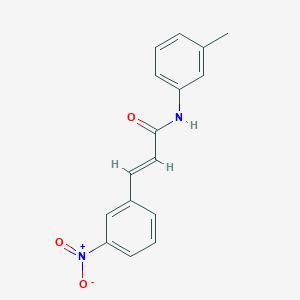
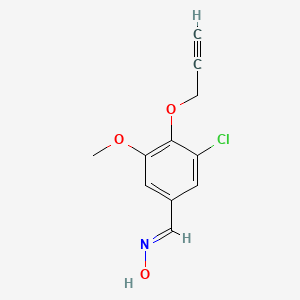

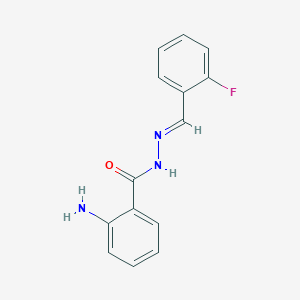

![3-cyclopropyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5519966.png)
![5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5519969.png)
![5-chloro-2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5519977.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5519980.png)
![4-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519998.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-1-oxaspiro[4.4]non-3-ylpropanamide](/img/structure/B5520006.png)